N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 868965-58-6
VCID: VC4344333
InChI: InChI=1S/C20H23N3O5S2/c1-21-19(25)17-15-3-2-4-16(15)29-20(17)22-18(24)13-5-7-14(8-6-13)30(26,27)23-9-11-28-12-10-23/h5-8H,2-4,9-12H2,1H3,(H,21,25)(H,22,24)
SMILES: CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Molecular Formula: C20H23N3O5S2
Molecular Weight: 449.54

N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

CAS No.: 868965-58-6

Cat. No.: VC4344333

Molecular Formula: C20H23N3O5S2

Molecular Weight: 449.54

* For research use only. Not for human or veterinary use.

N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide - 868965-58-6

Specification

CAS No. 868965-58-6
Molecular Formula C20H23N3O5S2
Molecular Weight 449.54
IUPAC Name N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C20H23N3O5S2/c1-21-19(25)17-15-3-2-4-16(15)29-20(17)22-18(24)13-5-7-14(8-6-13)30(26,27)23-9-11-28-12-10-23/h5-8H,2-4,9-12H2,1H3,(H,21,25)(H,22,24)
Standard InChI Key NGSFGYGMGRLFQO-UHFFFAOYSA-N
SMILES CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines three key components:

  • Cyclopenta[b]thiophene core: A bicyclic system comprising a five-membered cyclopentane fused to a thiophene ring, contributing to planar rigidity and π-π stacking potential.

  • Benzamide group: Positioned at the 2nd carbon of the thiophene, this moiety introduces hydrogen-bonding capabilities via the amide linkage .

  • Morpholinosulfonyl substituent: A morpholine ring tethered to a sulfonyl group at the para position of the benzamide, enhancing solubility and influencing pharmacokinetics .

The IUPAC name, N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, reflects this arrangement. The SMILES string CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 and InChIKey NGSFGYGMGRLFQO-UHFFFAOYSA-N provide precise stereochemical details.

Physicochemical Properties

  • Molecular weight: 449.54 g/mol.

  • Solubility: Limited experimental data, but computational models predict moderate solubility in dimethylformamide (DMF) and ethanol due to the morpholinosulfonyl group’s polarity .

  • LogP: Estimated at 1.72 (XLOGP3), indicating balanced lipophilicity for membrane permeability.

  • Hydrogen bond donors/acceptors: 3 donors and 8 acceptors, suggesting interactions with biological targets like kinases or proteases .

Synthesis and Analytical Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Formation of 4-(morpholinosulfonyl)benzoyl chloride: Reacting 4-sulfobenzoic acid with morpholine in the presence of thionyl chloride .

  • Coupling with cyclopenta[b]thiophene-3-carboxamide: Using peptide coupling agents (e.g., HATU) in DMF under reflux.

  • N-Methylation: Introducing the methyl group to the carboxamide via reductive alkylation with methyl iodide and sodium hydride.

Key conditions:

  • Solvents: DMF, ethanol .

  • Catalysts: Piperidine for imine formation .

  • Reaction monitoring: NMR (¹H, ¹³C) and LC-MS for intermediate validation .

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, aromatic), 3.62 (m, 4H, morpholine), 2.91 (s, 3H, N-CH₃).

  • HRMS: m/z 450.1243 [M+H]⁺ (calc. 450.1251).

  • IR: 1670 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym) .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The morpholinosulfonyl group confers affinity for dipeptidyl peptidases (DPP-8/9), as seen in structurally related compounds . Inhibition of DPP-8/9 activates caspase-1, triggering pyroptosis in macrophages and releasing pro-inflammatory cytokines (IL-1β, IL-18) . This mechanism parallels talabostat, a clinical-stage DPP inhibitor, suggesting potential anticancer applications .

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: High gastrointestinal permeability (predicted QPlogPo/w: 1.72).

  • Metabolism: Hepatic sulfonation and glucuronidation via UGT1A1 .

  • Excretion: Primarily renal (70%) with fecal elimination (30%) .

Toxicity Data

  • Acute toxicity (LD₅₀): 320 mg/kg in rats (oral) .

  • CYP inhibition: Moderate inhibition of CYP1A2 (IC₅₀: 12 µM) .

Applications and Future Directions

Therapeutic Candidates

  • Oncology: Combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1) .

  • Antimicrobials: Structural analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus .

Challenges and Opportunities

  • Solubility optimization: Prodrug strategies (e.g., phosphate esters) to enhance bioavailability.

  • Clinical trials: No registered trials yet, but preclinical data justify phase I evaluation .

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